Bacteriocin L-1077
Description
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
TNYGNGVGVPDAIMAGIIKLIFIFNIRQGYNFGKKAT |
Origin of Product |
United States |
Origin and Producer Strain Characterization of Bacteriocin L 1077
Phenotypic and Genomic Characterization of the Producer Strain
Lactobacillus salivarius is a well-documented species, often found in the gastrointestinal tracts of humans and animals. researchgate.netijmm.ir Strains of this species are increasingly utilized as probiotics. nih.gov
Phenotypic Characterization:
Phenotypic analysis of Lactobacillus species typically involves assessing their morphological, biochemical, and physiological traits. researchpublish.comnih.gov Lactobacillus salivarius are rod-shaped, Gram-positive bacteria. researchpublish.com As a member of the lactic acid bacteria, a key characteristic is its ability to produce lactic acid from carbohydrates. researchpublish.com Studies on various Lactobacillus salivarius strains have demonstrated traits such as acid and bile tolerance, which are important for survival in the gastrointestinal tract, and adhesion to intestinal cells. nih.gov
Genomic Characterization:
The genome of Lactobacillus salivarius displays significant diversity among different strains. nih.govresearchgate.net Whole-genome sequencing of various L. salivarius strains has been conducted to understand their genetic makeup, including the presence of genes related to probiotic functions and safety. nih.govfrontiersin.org For instance, the genome of L. salivarius CGMCC20700 was found to have a size of 1.92 Mb with a GC content of 33.51% and contained two plasmids. frontiersin.org Genomic analyses can identify genes responsible for the production of antimicrobial compounds like bacteriocins. frontiersin.org Web servers such as BAGEL4 are used to identify potential bacteriocin (B1578144) synthesis gene clusters within the genome. frontiersin.org Comparative genomic hybridization and multilocus sequence typing are other methods used to explore the genomic diversity within the Lactobacillus salivarius species. nih.gov
Below is a table summarizing the key characteristics of Bacteriocin L-1077 and its producer strain:
| Characteristic | Description | Reference |
| Bacteriocin | L-1077 | nih.gov |
| Producer Strain | Lactobacillus salivarius 1077 | nih.govnih.govasm.org |
| Strain Deposit Number | NRRL B-50053 | nih.govnih.govasm.org |
| Origin of Strain | Poultry intestinal materials | nih.govnih.govasm.org |
| Initial Identification Method | API 50 CHL microtest system | nih.gov |
| Bacteriocin Class | Class IIa | nih.govnih.gov |
| Molecular Mass | 3,454 Da | nih.govnih.gov |
| Amino Acid Residues | 37 | nih.govnih.gov |
| N-terminal Sequence | YGNGV | nih.govnih.gov |
| Isoelectric Point (pI) | 9.1 | nih.govnih.gov |
Molecular and Functional Characterization of Bacteriocin L 1077
Primary Structure and Amino Acid Composition Analysis
The primary structure of Bacteriocin (B1578144) L-1077 has been elucidated through Edman degradation, revealing a sequence of 37 amino acids: TNYGNGVGVPDAIMAGIIKLIFIFNIRQGYNFGKKAT. nih.govasm.org The molecular mass of this bacteriocin was determined to be 3,454 Da by MALDI-TOF mass spectrometry. nih.govasm.org This is in relative agreement with the predicted molecular weight of 4,000 Da based on its amino acid sequence. nih.govasm.org The isoelectric point (pI) of Bacteriocin L-1077 is 9.1. nih.govasm.org
The amino acid composition of this compound is characterized by a predominance of hydrophobic residues, which constitute a significant portion of the peptide. It is composed of 15 hydrophobic residues (Alanine, Isoleucine, Leucine, Phenylalanine, and Valine), 9 polar residues (Asparagine, Glutamine, Threonine, and Tyrosine), one acidic residue (Aspartic acid), and four basic residues (Lysine and Arginine). nih.govasm.org This composition results in a predicted charge of +2.91 at a pH of 7. nih.govasm.org Structurally, the peptide exhibits a hydrophobic interior spanning residues 9 through 25, with hydrophilic N-terminal and C-terminal regions. nih.govasm.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Amino Acid Sequence | TNYGNGVGVPDAIMAGIIKLIFIFNIRQGYNFGKKAT | nih.govasm.org |
| Molecular Mass (Da) | 3,454 (MALDI-TOF MS) | nih.govasm.org |
| Isoelectric Point (pI) | 9.1 | nih.govasm.org |
| Number of Amino Acids | 37 | nih.gov |
Table 2: Amino Acid Composition of this compound
| Amino Acid Type | Residues | Count | Reference |
|---|---|---|---|
| Hydrophobic | A, I, L, F, V | 15 | nih.govasm.org |
| Polar | N, Q, T, Y | 9 | nih.govasm.org |
| Acidic | D | 1 | nih.govasm.org |
Classification within Bacteriocin Taxonomy (e.g., Class IIa Characteristics)
Bacteriocins are broadly classified into several classes based on their structure, molecular weight, and mode of action. mdpi.com this compound is classified as a Class IIa bacteriocin, also known as pediocin-like bacteriocins. asm.orgfrontiersin.orgasm.org A defining characteristic of this class is the presence of a conserved N-terminal sequence, YGNGV, often referred to as the "pediocin box". nih.govasm.orgcdnsciencepub.com this compound contains this signature motif, which is crucial for its anti-listerial activity and is hypothesized to be involved in binding to the cell wall of target bacteria. asm.org Class IIa bacteriocins are small, heat-stable, non-lanthionine-containing peptides. cdnsciencepub.com
Peculiar Structural Features and Deviations from Typical Class IIa Bacteriocins
While this compound shares the hallmark YGNGV motif of Class IIa bacteriocins, it also exhibits notable deviations from the typical members of this class. asm.org A key difference is the absence of cysteine residues, and consequently, the lack of a disulfide bridge that is characteristic of many Class IIa bacteriocins. asm.orgcdnsciencepub.comcdnsciencepub.com This disulfide bridge, when present, forms a hairpin-like structure that is important for the antimicrobial activity of those peptides.
Furthermore, BLAST analysis of the amino acid sequence of this compound revealed no significant similarity to other known bacteriocins, suggesting it is a novel peptide. nih.govasm.orgcdnsciencepub.com This uniqueness sets it apart from other well-characterized Class IIa bacteriocins.
Stability and Environmental Resistance Profiles (pH, Temperature, and Enzymatic Degradation)
This compound demonstrates remarkable stability under various environmental conditions, a characteristic that enhances its potential for practical applications.
pH Stability: Crude preparations of the bacteriocin have shown activity over a broad pH range. nih.govresearchgate.net Studies on similar bacteriocins indicate stability from pH 2.0 to 10.0. medcraveonline.comjmb.or.kr
Temperature Stability: this compound is thermostable, retaining its activity after being heated to 100°C. nih.govasm.org Other related bacteriocins have shown resistance up to 121°C for 15-20 minutes. nih.govresearchgate.netmedcraveonline.com
Enzymatic Degradation: The proteinaceous nature of this compound is confirmed by its sensitivity to proteolytic enzymes. nih.govresearchgate.netresearchgate.net It is inactivated by enzymes such as protease K. nih.govresearchgate.net Conversely, it is resistant to the action of lysozyme (B549824) and lipase (B570770). researchgate.net
Table 3: Stability Profile of this compound
| Condition | Stability | Reference |
|---|---|---|
| pH | Stable over a wide range | nih.govresearchgate.netmedcraveonline.comjmb.or.kr |
| Temperature | Resistant to 100°C | nih.govasm.org |
| Enzymes | Sensitive to proteolytic enzymes (e.g., protease K), resistant to lysozyme and lipase | nih.govresearchgate.netresearchgate.net |
Antimicrobial Spectrum and Efficacy Research of Bacteriocin L 1077
In Vitro Antimicrobial Activity against Gram-Positive Pathogens
Bacteriocin (B1578144) L-1077 has shown notable efficacy against a variety of Gram-positive bacteria in laboratory settings. researchgate.netnih.gov Research has highlighted its inhibitory action against significant pathogens such as Listeria monocytogenes, Staphylococcus aureus, and Clostridium perfringens. nih.gov The antimicrobial activity of L-1077 is attributed to its ability to disrupt the cellular integrity of susceptible bacteria. researchgate.netnih.gov
The broad-spectrum activity against these Gram-positive organisms suggests its potential as a natural antimicrobial agent. mdpi.com Studies have consistently shown that Bacteriocin L-1077 can effectively inhibit the growth of these pathogens, which are responsible for a range of infections in both humans and animals. nih.gov
In Vitro Antimicrobial Activity against Gram-Negative Pathogens
Uniquely for a bacteriocin produced by a lactic acid bacterium, L-1077 exhibits a potent inhibitory effect against a wide array of Gram-negative pathogens. cdnsciencepub.com This is a significant finding, as bacteriocins typically have a narrower spectrum of activity, primarily targeting closely related species. nih.gov Research has confirmed its activity against important foodborne pathogens and opportunistic infectious agents, including Campylobacter jejuni, Salmonella species, Escherichia coli O157:H7, and Pseudomonas aeruginosa. mdpi.comcdnsciencepub.com
The ability of this compound to inhibit these Gram-negative bacteria is a key area of scientific interest. researchgate.netnih.govnih.gov This broad-spectrum capability makes it a candidate for applications where control of a diverse range of microbial contaminants is required. mdpi.com
Quantitative Assessment of Inhibitory Concentrations (e.g., Minimum Inhibitory Concentrations)
The potency of this compound has been quantified through the determination of its Minimum Inhibitory Concentrations (MICs) against a panel of 33 bacterial isolates, encompassing both Gram-positive and Gram-negative species. researchgate.netnih.govnih.gov The MIC values were found to range from 0.09 to 1.5 micrograms per milliliter (µg/mL). researchgate.netnih.govnih.gov
Among the tested pathogens, Campylobacter jejuni L-4 was identified as the most susceptible, with a MIC of 0.09 µg/mL. nih.gov Conversely, Proteus vulgaris 7A was the least sensitive isolate. nih.gov Notably, many of the Gram-negative isolates, as well as Gram-positive pathogens like Listeria monocytogenes, Staphylococcus, and Clostridium perfringens, demonstrated similar levels of sensitivity to the bacteriocin. nih.gov
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Pathogens
| Pathogen | MIC (µg/mL) |
|---|---|
| Campylobacter jejuni | 0.09 |
| Salmonella spp. | 0.19–0.38 |
| Listeria monocytogenes | 0.19 |
| Escherichia coli | 0.19 |
| Pseudomonas aeruginosa | 0.38 |
| Staphylococcus aureus | 0.76 |
| Yersinia enterocolitica | 0.76 |
| Klebsiella pneumoniae | 0.76 |
Research on Efficacy in Non-Human Biological Systems (e.g., Poultry Models for Campylobacter jejuni and Salmonella enterica serovar Enteritidis Control)
The therapeutic potential of this compound has been investigated in poultry, specifically in market-age broiler chickens colonized with both Campylobacter jejuni and Salmonella enterica serovar Enteritidis. researchgate.netnih.govnih.gov In these studies, the administration of this compound led to substantial reductions in the populations of these foodborne pathogens. researchgate.netfrontiersin.org
Compared to untreated control groups, chickens that received the bacteriocin showed a reduction of over 4 log10 in the cecal counts of both C. jejuni and S. Enteritidis. researchgate.netnih.govnih.gov Furthermore, a dramatic decrease in S. Enteritidis counts, ranging from 6 to 8 log10 per gram, was observed in the liver and spleen of the treated birds. researchgate.netnih.govnih.gov These findings underscore the potential of this compound as a targeted intervention to control key bacterial pathogens in commercial poultry operations. researchgate.netnih.govresearchgate.netfrontiersin.org
Table 2: Reduction of Pathogen Counts in Broiler Chickens Treated with this compound
| Pathogen | Location | Reduction in Untreated vs. Treated (log10 CFU/g) |
|---|---|---|
| Campylobacter jejuni | Ceca | >4 |
| Salmonella enterica serovar Enteritidis | Ceca | >4 |
| Salmonella enterica serovar Enteritidis | Liver & Spleen | 6 to 8 |
Data represents the comparison between untreated control birds and those treated with this compound. researchgate.netnih.govnih.gov
Elucidation of Molecular Mechanisms of Bacteriocin L 1077 Action
Cellular Target Identification and Interaction Dynamics
The bactericidal activity of Bacteriocin (B1578144) L-1077 is initiated through a specific interaction with the target bacterial cell. As a member of the class IIa bacteriocins, its primary cellular receptor is widely hypothesized to be the mannose phosphotransferase system (Man-PTS), a crucial sugar transport protein complex located in the bacterial cell membrane. mdpi.com This interaction is a key determinant of the bacteriocin's spectrum of activity.
The initial engagement with the target cell is thought to be mediated by the highly conserved "pediocin box" region, characterized by the amino acid sequence YGNGV, located at the N-terminal of the peptide. mdpi.comnih.gov This hydrophilic and cationic domain is believed to facilitate the initial binding to the anionic components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria. nih.gov This electrostatic interaction concentrates the bacteriocin molecules on the cell surface, positioning them for subsequent interaction with their membrane-embedded receptor.
Following this initial binding, the bacteriocin is thought to interact directly with the Man-PTS. This interaction is a critical step that precedes membrane destabilization. The specificity of this binding is a key factor in the susceptibility of a bacterial strain to L-1077. Resistance to class IIa bacteriocins has been linked to mutations or downregulation of the Man-PTS, underscoring its role as the primary cellular target. mdpi.com
Table 1: Physicochemical Properties of Bacteriocin L-1077
| Property | Value | Reference |
|---|---|---|
| Molecular Mass | 3,454 Da | nih.gov |
| Isoelectric Point (pI) | 9.1 | nih.gov |
| Amino Acid Residues | 37 | nih.gov |
| Class | IIa (pediocin-like) | mdpi.comnih.gov |
| N-terminal Sequence | YGNGV | nih.gov |
Membrane Permeabilization and Ion Leakage Mechanisms
Upon binding to its cellular receptor, this compound induces rapid and lethal damage to the bacterial cell membrane. The primary mechanism of action is the formation of pores in the cytoplasmic membrane, which disrupts its integrity and vital functions. mdpi.comnih.gov This process is driven by the amphipathic nature of the bacteriocin, which possesses both hydrophilic and hydrophobic regions. nih.gov
The formation of these pores leads to the indiscriminate leakage of essential intracellular components, including inorganic ions. nih.gov This efflux of ions, such as potassium and phosphate (B84403), and the influx of other ions disrupts the carefully maintained electrochemical gradients across the membrane. A critical consequence of this ion leakage is the dissipation of the proton motive force (PMF). mdpi.comsci-hub.se The PMF is essential for numerous cellular processes, including ATP synthesis, active transport, and motility.
The collapse of the PMF leads to a rapid depletion of intracellular ATP. mdpi.comsci-hub.se Without sufficient ATP, the cell is unable to power essential metabolic functions, leading to a cessation of cellular activities and ultimately, cell death. The membrane permeabilization is a concentration-dependent process, with higher concentrations of the bacteriocin leading to more rapid and extensive damage.
Table 2: Proposed Steps in the Action of this compound
| Step | Description | Key Molecular Features |
|---|---|---|
| 1. Adsorption | Initial electrostatic interaction with the bacterial cell surface. | Cationic N-terminal "pediocin box" (YGNGV). nih.gov |
| 2. Receptor Binding | Specific binding to the mannose phosphotransferase system (Man-PTS). mdpi.com | Interaction with specific subunits of the Man-PTS. |
| 3. Membrane Insertion | Insertion of the hydrophobic domains of the bacteriocin into the lipid bilayer. | Amphipathic helical structure. nih.gov |
| 4. Pore Formation | Oligomerization of bacteriocin molecules to form pores in the membrane. | Leads to leakage of ions and small molecules. mdpi.comnih.gov |
| 5. Cell Death | Dissipation of proton motive force, ATP depletion, and cessation of metabolic activity. | Consequence of membrane permeabilization. mdpi.comsci-hub.se |
Influence on Bacterial Physiology and Metabolism
The compromised membrane integrity leads to the arrest of essential biosynthetic processes. The transport of nutrients into the cell is severely hampered, and the machinery for the synthesis of macromolecules is inhibited due to the lack of energy and essential precursors. While not the primary mode of action, the disruption caused by L-1077 can indirectly lead to the inhibition of:
Cell wall synthesis: The intricate process of peptidoglycan synthesis is highly energy-dependent and relies on a stable membrane potential.
Protein synthesis: The synthesis of proteins by ribosomes is a major consumer of cellular ATP.
Nucleic acid synthesis: The replication of DNA and transcription of RNA are also energy-intensive processes that are halted in the face of cellular energy depletion. nih.gov
In essence, this compound delivers a multi-pronged attack on the bacterial cell. By targeting the cell membrane and causing a rapid and irreversible loss of its barrier function and energy-generating capacity, it triggers a cascade of events that culminates in the swift demise of the bacterium. This multifaceted mechanism of action makes the development of resistance more challenging for susceptible bacteria. nih.gov
Genetic Determinants and Biosynthesis Pathway of Bacteriocin L 1077
Genomic Localization and Organization of the Bacteriocin (B1578144) L-1077 Gene Cluster
The genetic blueprints for bacteriocin production are typically clustered together in an operon, located either on the bacterial chromosome or on a plasmid. mdpi.comresearchgate.net For Class IIa bacteriocins, these gene clusters exhibit a conserved organization, generally encompassing genes that encode the bacteriocin precursor, an immunity protein, a transport system, and a regulatory module. mdpi.com
While the complete genetic map for the Bacteriocin L-1077-producing strain L. salivarius 1077 has not been fully detailed in publicly accessible literature, the general structure for Class IIa bacteriocins provides a reliable model. Typically, the structural gene encoding the bacteriocin pre-peptide is found alongside a gene conferring immunity to the producer cell. mdpi.com This prevents the bacterium from being harmed by its own antimicrobial product.
In many other Lactobacillus species, the genetic determinants for bacteriocin production are found on plasmids, which can facilitate their transfer between bacteria. asm.org For example, in Lg. salivarius UO.C249, bacteriocin-related genes have been identified on a large megaplasmid. asm.orgresearchgate.net It is plausible that the gene cluster for this compound is similarly located, though chromosomal integration is also a possibility for some Class IIa bacteriocins. mdpi.com
Table 1: Typical Components of a Class IIa Bacteriocin Gene Cluster
| Gene/Component | Function |
| Structural Gene (e.g., bcnA) | Encodes the bacteriocin precursor peptide (pre-bacteriocin). |
| Immunity Gene (e.g., bcnI) | Encodes a protein that protects the producer cell from the bacteriocin's activity. |
| ABC Transporter Genes | Encode proteins that form a transport system to secrete the bacteriocin. Often includes a protease domain for cleaving the leader peptide. |
| Accessory Protein Gene | Encodes a protein that assists the ABC transporter in the secretion process. |
| Regulatory Genes | Typically a three-component system (Inducing Peptide, Histidine Kinase, Response Regulator) that controls the expression of the gene cluster. |
Transcriptional and Translational Regulation of Biosynthesis
The production of Class IIa bacteriocins is a tightly regulated process, often governed by a quorum-sensing system. mdpi.commdpi.com This cell-density-dependent mechanism allows the bacteria to initiate bacteriocin synthesis only when a sufficient population size is reached, maximizing its effectiveness. This regulation relies on a three-component system: mdpi.com
Inducer Peptide (IP): A small signaling peptide that is produced at a low basal level.
Histidine Protein Kinase (HPK): A membrane-bound sensor protein that detects the extracellular concentration of the inducer peptide.
Response Regulator (RR): A cytoplasmic protein that, when activated, functions as a transcriptional activator.
The process begins with the basal expression and secretion of the inducer peptide. As the bacterial population grows, the extracellular concentration of the IP increases. Upon reaching a critical threshold, the IP binds to the HPK, triggering its autophosphorylation. The phosphate (B84403) group is then transferred to the RR. The phosphorylated RR binds to specific promoter regions within the bacteriocin gene cluster, activating the transcription of the genes required for full-scale bacteriocin production, immunity, and transport. mdpi.com
Transport and Secretion Mechanisms (e.g., ABC Transporters)
The export of the bacteriocin from the cytoplasm to the extracellular environment is a vital step in its biosynthesis, mediated by a dedicated transport system. For most Class II bacteriocins, this process is handled by an ATP-binding cassette (ABC) transporter. mdpi.com
This transport system is typically a complex of proteins encoded by genes within the bacteriocin operon. The ABC transporter recognizes the leader peptide of the pre-bacteriocin, guiding it to the membrane-spanning channel. The energy required to move the peptide across the membrane is generated by the hydrolysis of ATP. cdnsciencepub.com
In many cases, the ABC transporter is a bifunctional protein. In addition to its transport function, it possesses a protease domain on its N-terminal end. This domain is responsible for cleaving the leader peptide from the pro-peptide during translocation across the cell membrane. This elegant mechanism ensures that the active, and potentially harmful, bacteriocin is only released outside the cell. researchgate.net An accessory protein, also encoded within the gene cluster, is often required for the proper function of this transport and maturation process.
Bacterial Resistance Mechanisms Against Bacteriocin L 1077
Observed Resistance Phenotypes in Target Microorganisms
The development of resistance to bacteriocins can manifest as an increase in the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. While specific studies detailing the phenotypic changes in microorganisms resistant to Bacteriocin (B1578144) L-1077 are limited, research on similar anti-Campylobacter bacteriocins, such as OR-7, provides valuable insights.
In a study examining the susceptibility of various Campylobacter isolates to the bacteriocin OR-7, it was observed that while the majority of C. jejuni and C. coli strains were susceptible, one C. coli strain exhibited natural resistance with a significantly higher MIC of 64 µg/ml compared to the susceptible range of 0.25 to 4 µg/ml. nih.gov Furthermore, through in vitro selection, mutants of C. coli with low-level resistance to OR-7 (MICs of 8 to 16 µg/ml) were obtained. nih.gov This demonstrates that both intrinsic and acquired resistance phenotypes can emerge in target bacterial populations. The development of resistance is often a result of spontaneous mutations, which can occur at frequencies of 10⁻⁶ to 10⁻⁸ for other bacteriocins like nisin. oup.com
The table below summarizes the minimum inhibitory concentrations (MICs) of Bacteriocin L-1077 against a range of susceptible bacterial isolates, providing a baseline against which resistant phenotypes can be compared. nih.govnih.gov
| Target Microorganism | MIC (µg/ml) |
| Campylobacter jejuni | 0.09 |
| Listeria monocytogenes | 0.19 |
| Escherichia coli | 0.19 |
| Salmonella spp. | 0.19–0.38 |
| Pseudomonas aeruginosa | 0.38 |
| Staphylococcus aureus | 0.76 |
| Klebsiella pneumoniae | 0.76 |
| Yersinia enterocolitica | 0.76 |
This table is interactive. You can sort and filter the data.
Molecular Basis of Resistance Development (e.g., Membrane Alterations, Efflux Systems)
The molecular mechanisms underlying bacterial resistance to bacteriocins are complex and can involve modifications to the cell envelope or the active removal of the antimicrobial agent.
Membrane Alterations: A primary mechanism of action for many bacteriocins, including class IIa bacteriocins, involves interaction with the bacterial cell membrane, leading to pore formation and cell death. nih.govasm.org Consequently, alterations in the cell membrane's composition and properties can confer resistance. For instance, changes in the fatty acid composition of the membrane can alter its fluidity and hydrophobicity, potentially hindering the insertion of the bacteriocin. oup.com Additionally, modifications that reduce the net negative charge of the bacterial membrane can create repulsive forces against cationic bacteriocins. nih.gov In Listeria monocytogenes, resistance to the bacteriocin nisin has been linked to a two-component system that regulates genes responsible for modifying the cell surface, leading to a less negative charge. nih.gov
Efflux Systems: A significant mechanism for both intrinsic and acquired resistance, particularly in Gram-negative bacteria like Campylobacter, is the action of multidrug efflux pumps. nih.goviastate.edunih.gov The CmeABC system, a member of the Resistance-Nodulation-Cell Division (RND) family of transporters, is the predominant efflux pump in C. jejuni. iastate.edunih.gov This system is composed of an inner membrane transporter (CmeB), a periplasmic membrane fusion protein (CmeA), and an outer membrane channel (CmeC). nih.gov
Genomic studies on Campylobacter mutants resistant to the anti-Campylobacter bacteriocin OR-7 have revealed that the CmeABC efflux pump is a key contributor to both intrinsic and acquired resistance. nih.gov It is plausible that this same efflux system plays a role in resistance to this compound, given that both are class IIa bacteriocins produced by L. salivarius and target Campylobacter. cdnsciencepub.com The CmeABC pump actively transports a wide range of structurally diverse compounds out of the bacterial cell, thereby preventing them from reaching their intracellular targets. iastate.edunih.gov
The table below details the components of the CmeABC efflux system in Campylobacter.
| Component | Location | Function |
| CmeA | Periplasm | A membrane fusion protein that links CmeB and CmeC. |
| CmeB | Inner Membrane | The primary transporter protein that recognizes and binds to substrates. |
| CmeC | Outer Membrane | Forms a channel through the outer membrane for the expulsion of substrates. |
This table is interactive. You can sort and filter the data.
Cross-Resistance Patterns with Other Antimicrobial Agents
The involvement of broad-spectrum resistance mechanisms like the CmeABC efflux pump raises the concern of cross-resistance, where resistance to one antimicrobial agent confers resistance to others. frontiersin.org The CmeABC system in Campylobacter is known to contribute to resistance against a variety of clinically important antibiotics, including fluoroquinolones, macrolides, and tetracyclines. mdpi.com
Therefore, it is conceivable that the upregulation of the CmeABC efflux pump in response to exposure to this compound could lead to decreased susceptibility to these other classes of antibiotics. Conversely, the selection for resistance to these antibiotics in clinical or agricultural settings could inadvertently lead to resistance to this compound. While direct studies on cross-resistance patterns involving this compound are not yet available, the shared resistance mechanism through the CmeABC pump in Campylobacter suggests a strong potential for such an overlap. nih.gov However, it is also important to note that some studies have shown no cross-resistance between different bacteriocins, such as nisin and pediocin PA-1, in naturally resistant strains of L. monocytogenes, suggesting that resistance mechanisms can also be highly specific. oup.com The use of bacteriocins in combination may also broaden their spectrum of activity and potentially circumvent resistance. oup.com
Advanced Methodologies for Bacteriocin L 1077 Research
Purification and Characterization Techniques
The isolation and characterization of Bacteriocin (B1578144) L-1077 involve a multi-step process to achieve high purity and determine its fundamental biochemical properties. nih.govnih.gov The producer organism, Lactobacillus salivarius 1077 (NRRL B-50053), was originally isolated from poultry intestinal materials based on its in vitro activity against Campylobacter jejuni. nih.govresearchgate.net
Initial preparation involves precipitating the protein content from the cell-free supernatant of the fermentation culture using ammonium (B1175870) sulfate, followed by dialysis. nih.govresearchgate.net This crude extract is then subjected to a series of chromatographic techniques for purification. A combination of gel filtration, ion-exchange, and hydrophobic-interaction chromatography has been successfully used. nih.govnih.gov This systematic purification approach can achieve a purity of 95.7%. nih.gov
Table 1: Biochemical Purification of Bacteriocin L-1077 This interactive table summarizes the purification process of this compound, showing the increase in specific activity and purity at each step.
| Sample Purification Step | Protein (mg/ml) | Specific Activity (AU/mg protein) against C. jejuni | Purity (%) |
|---|---|---|---|
| Culture supernatant | 1.3 | 435 | 0 |
| Gel filtration on Superose 12 HR 10/30 | 0.02 | 80,000 | 13.3 |
| Binding to SP-Sepharose | 0.009 | 229,000 | 95.7 |
Data sourced from Svetoch et al. (2011). nih.gov
Following purification, several analytical techniques are employed for characterization:
Mass Spectrometry : Matrix-assisted laser desorption ionization–time of flight (MALDI-TOF) mass spectrometry determined the molecular mass of this compound to be 3,454 Da. nih.govasm.org
Edman Degradation : This technique was used to determine the amino acid sequence of the 37-residue peptide. nih.govcdnsciencepub.com The sequence was identified as TNYGNGVGVPDAIMAGIIKLIFIFNIRQGYNFGKKAT. nih.govasm.org This analysis also revealed the presence of the characteristic YGNGV consensus sequence at the N-terminus, which is a hallmark of class IIa bacteriocins. nih.govcdnsciencepub.com
Isoelectrofocusing : This method established the isoelectric point (pI) of this compound as 9.1, indicating its cationic nature at physiological pH. nih.govnih.gov
A notable discrepancy exists between the molecular mass observed by MALDI-TOF MS (3,454 Da) and the mass calculated from the amino acid sequence (4003 Da). cdnsciencepub.com This difference suggests potential post-translational modifications not accounted for by the sequencing alone, or other structural complexities. cdnsciencepub.com
Genetic Manipulation and Heterologous Expression Strategies
Research into the genetic basis of this compound production and its expression in other organisms is crucial for large-scale production and functional studies. To date, the natural gene cluster encoding L-1077 has not been fully sequenced. nih.gov
To overcome this, a key strategy has been the use of synthetic genes for heterologous expression. nih.gov Researchers designed a synthetic gene based on the known 37-amino acid sequence of the mature L-1077 peptide. nih.govresearchgate.net The codon usage of this synthetic gene was optimized for expression in the yeast Pichia pastoris. nih.govsci-hub.se This gene was then cloned into the pPICZαA expression vector, which contains a secretion signal sequence, and transformed into competent P. pastoris X-33 cells. nih.govresearchgate.net
The integration of the synthetic gene into the yeast genome was confirmed by PCR and DNA sequencing. nih.govresearchgate.net However, initial experiments showed that the recombinant yeast supernatants did not exhibit direct antimicrobial activity. sci-hub.seucm.es Activity was only detected after the purified proteins underwent hydrophobic interaction chromatography. sci-hub.se This suggests that the bacteriocin may be produced in an inactive or folded form that requires a specific activation step, or that the expression levels are low. sci-hub.se The development of heterologous expression systems is seen as a vital tool for the functional production of bacteriocins when the native DNA sequence is unavailable or difficult to obtain. nih.gov
In Vitro and In Vivo Bioactivity Assays
The antimicrobial efficacy of this compound has been demonstrated through both laboratory assays and animal models.
In Vitro Activity : this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The minimum inhibitory concentrations (MICs) have been determined for a wide range of pathogens. Against 33 different bacterial isolates, the MIC values ranged from 0.09 to 1.5 μg/ml. nih.govnih.gov This inhibitory activity has been specifically reported against pathogens such as Salmonella spp., Clostridium perfringens, and Escherichia coli. cdnsciencepub.com
Table 2: In Vitro Antimicrobial Activity of this compound Against Selected Pathogens This interactive table displays the Minimum Inhibitory Concentration (MIC) of purified this compound against various Salmonella enterica serovar Enteritidis strains.
| Test Strain | MIC of L-1077 (μg/ml) |
|---|---|
| Salmonella Enteritidis 1 | 0.19 |
| Salmonella Enteritidis 4 | 0.38 |
| Salmonella Enteritidis 204 | 0.38 |
| Salmonella Enteritidis 237 | 0.19 |
Data sourced from Svetoch et al. (2011). nih.gov
In Vivo Efficacy : The therapeutic potential of this compound has been validated in an in vivo broiler chicken model. nih.govresearchgate.net In market-age chickens colonized with both Campylobacter jejuni and Salmonella enterica serovar Enteritidis, oral administration of the bacteriocin led to substantial reductions in pathogen counts compared to untreated control groups. nih.govnih.gov
In the ceca, counts of both C. jejuni and S. Enteritidis were reduced by more than 4 log10. nih.govresearchgate.net
Systemic infection was also controlled, with S. Enteritidis counts in the liver and spleen being diminished by 6 to 8 log10/g. nih.govresearchgate.net
These findings highlight the promise of this compound for controlling significant foodborne pathogens in poultry. nih.govteagasc.ieasm.org
Prospective Biotechnological and Agricultural Applications of Bacteriocin L 1077
Role in Food Preservation and Microbial Control in Food Systems
The application of bacteriocins as natural food preservatives is a promising strategy to enhance food safety and extend shelf life. nih.govsci-hub.sepnas.org Bacteriocins can help reduce the risk of foodborne illnesses and decrease cross-contamination within the food chain. sci-hub.sepnas.org Bacteriocin (B1578144) L-1077, in particular, exhibits properties that make it a strong candidate for a biopreservative in various food systems.
A key attribute of Bacteriocin L-1077 is its broad-spectrum antimicrobial activity, which is effective against both Gram-positive and Gram-negative bacteria. mdpi.comfrontiersin.org This is a notable characteristic, as many bacteriocins produced by lactic acid bacteria (LAB) primarily target only Gram-positive species. pnas.org Research has demonstrated the effectiveness of L-1077 against a wide array of 33 different bacterial isolates, with Minimum Inhibitory Concentrations (MICs) ranging from 0.09 to 1.5 μg/ml. nih.govresearchgate.net Its proven activity against significant foodborne pathogens underscores its potential for microbial control. mdpi.comfrontiersin.org The heat stability of L-1077, which shows resistance up to 100°C, further enhances its utility in food processing where heat treatments are common. nih.govacademicjournals.org
Table 1: Demonstrated Antimicrobial Spectrum of this compound This interactive table details the range of bacteria that this compound has been shown to inhibit.
| Category | Pathogen Species | Significance in Food Systems | Reference |
| Gram-Negative | Campylobacter jejuni | A leading cause of foodborne gastroenteritis, often from poultry. | nih.govcdnsciencepub.com |
| Gram-Negative | Salmonella enterica | A major cause of food poisoning worldwide. | nih.govcdnsciencepub.com |
| Gram-Negative | Escherichia coli (e.g., O157:H7) | Can cause severe foodborne illness. | mdpi.comfrontiersin.org |
| Gram-Negative | Pseudomonas aeruginosa | A common spoilage organism and opportunistic pathogen. | mdpi.comresearchgate.net |
| Gram-Positive | Listeria monocytogenes | A dangerous foodborne pathogen that can grow at refrigeration temperatures. | mdpi.comnih.gov |
| Gram-Positive | Clostridium perfringens | A common cause of food poisoning, linked to improperly stored foods. | cdnsciencepub.com |
| Gram-Positive | Staphylococcus spp. | Can produce toxins in food, leading to illness. | mdpi.com |
Potential in Veterinary Microbiology and Animal Health Management (e.g., Poultry)
The overuse of antibiotics in livestock production has prompted a search for alternatives to maintain animal health and control pathogens. ijcmas.com Bacteriocins and the bacteria that produce them are considered a promising alternative for managing the gut microbiota and preventing infections in animals. ijcmas.comfrontiersin.org
The application of this compound in poultry health is particularly well-documented. frontiersin.org Since Lactobacillus salivarius 1077 was first isolated from poultry, research has focused on its ability to control key poultry pathogens like Campylobacter jejuni and Salmonella. nih.govcdnsciencepub.com C. jejuni is a commensal organism in poultry but a significant source of human foodborne illness, often transmitted through contaminated poultry products. frontiersin.org In vivo studies in broiler chickens have demonstrated the therapeutic benefits of this compound. nih.govfrontiersin.org When administered to market-age broiler chickens colonized with both C. jejuni and Salmonella Enteritidis, the bacteriocin led to substantial reductions in pathogen loads. nih.govresearchgate.net
Table 2: Research Findings on the Efficacy of this compound in Broiler Chickens This interactive table summarizes the significant reduction of key pathogens in broiler chickens following treatment with this compound.
| Pathogen | Location in Chicken | Log₁₀ Reduction (CFU/g) vs. Control | Reference |
| Campylobacter jejuni | Cecal Content | > 4.0 | nih.govfrontiersin.org |
| Salmonella Enteritidis | Cecal Content | > 4.0 | nih.govfrontiersin.org |
| Salmonella Enteritidis | Liver | 6.0 - 8.0 | nih.govresearchgate.net |
| Salmonella Enteritidis | Spleen | 6.0 - 8.0 | nih.govresearchgate.net |
These results highlight the potential of this compound to serve as a targeted antimicrobial agent in live animals, reducing pathogen carriage before processing and thereby enhancing the safety of poultry products. nih.govsci-hub.se
Development of Engineered Strains for Enhanced Production or Activity
While bacteriocins hold great promise, their widespread industrial application is often limited by low production yields and high purification costs. mdpi.com Genetic engineering and heterologous expression systems offer a pathway to overcome these limitations by developing strains capable of enhanced bacteriocin production. mdpi.comhelsinki.fi
Significant progress has been made in the heterologous production of class II bacteriocins, which are good candidates for genetic manipulation due to their relatively simple post-translational modification processes. frontiersin.orgmdpi.com Research has demonstrated the successful cloning and expression of the synthetic gene encoding for this compound in a recombinant host, Pichia pastoris. sci-hub.se This yeast expression system is widely used for producing recombinant proteins and represents a viable strategy for the large-scale, cost-effective production of L-1077. sci-hub.se
Understanding the genetic basis of bacteriocin production is crucial for these engineering efforts. mdpi.com For class II bacteriocins, production is typically governed by a gene cluster that includes the bacteriocin structural gene, an immunity gene (to protect the producer cell), and genes for transport and regulation. mdpi.com By manipulating these genetic elements, it is possible to engineer strains with improved yields. mdpi.comhelsinki.fi For instance, cloning the entire gene locus onto a plasmid and transforming it back into the native producer or a heterologous host can significantly increase bacteriocin output. mdpi.com Such genetic approaches, combined with optimized fermentation conditions, are essential for realizing the full commercial potential of bacteriocins like L-1077 as alternatives to traditional antibiotics in food and agriculture. ijcmas.commdpi.com
Future Research Trajectories and Unanswered Questions for Bacteriocin L 1077
Synergistic Interactions with Other Antimicrobial Agents
An important area of future research is the exploration of Bacteriocin (B1578144) L-1077's synergistic effects when combined with other antimicrobial agents. Combining bacteriocins with traditional antibiotics or other natural antimicrobials can lower the required concentration of each compound, potentially reducing side effects and the development of resistance. researcherslinks.com Studies have shown that bacteriocins can act synergistically with antibiotics like penicillin, chloramphenicol, and vancomycin (B549263) against various pathogens. frontiersin.org Investigating these interactions for Bacteriocin L-1077 could reveal potent combinations effective against a broader range of microorganisms, including multidrug-resistant strains. nih.gov The mechanism often involves the bacteriocin disrupting the cell membrane, which then facilitates the entry and action of the other antimicrobial agent. frontiersin.org Research in this area would likely involve checkerboard assays to determine the fractional inhibitory concentration (FIC) indices, identifying synergistic, additive, or antagonistic relationships. frontiersin.org
Exploration of Novel Target Microorganisms and Environments
While initial studies have highlighted the efficacy of this compound against pathogens like Campylobacter jejuni and Salmonella Enteritidis in poultry, its full antimicrobial spectrum is yet to be completely mapped. nih.govnih.gov Future research should focus on testing its activity against a wider array of novel target microorganisms, including other significant food spoilage organisms and clinically relevant pathogens. mdpi.comcdnsciencepub.com For instance, some bacteriocins have shown activity against Pseudomonas aeruginosa, a notorious multidrug-resistant bacterium. researchgate.net Exploring the effectiveness of L-1077 in different environments, such as various food matrices and in vivo models beyond poultry, is also a critical next step. sci-hub.se This could broaden its potential applications in food preservation and as a therapeutic agent. nih.govfrontiersin.org
High-Throughput Screening and Directed Evolution Studies
To enhance the inherent properties of this compound, future research can leverage high-throughput screening (HTS) and directed evolution techniques. mdpi.com HTS methods, which can utilize fluorescent biosensors, allow for the rapid screening of large libraries of bacterial strains or engineered peptide variants to identify those with superior antimicrobial activity or other desirable characteristics. nih.govfrontiersin.org Directed evolution, which involves generating a library of mutant genes and screening for improved variants, could be employed to create versions of this compound with enhanced stability, a broader activity spectrum, or higher potency. mdpi.com These molecular evolution approaches can accelerate the discovery and optimization of bacteriocins for specific applications.
Comprehensive Ecological Role and Impact on Microbiome Dynamics
Understanding the ecological role of this compound within its natural environment, the gut microbiome, is fundamental for its effective and safe application. Bacteriocins are believed to play a crucial role in shaping the composition and dynamics of microbial communities. nih.goveajm.org Future research should investigate how the introduction of this compound, or the producing organism L. salivarius 1077, impacts the gut microbiota of different hosts. eajm.org This includes assessing its effects on beneficial commensal bacteria to ensure that its application does not lead to unintended dysbiosis. pnas.org Metagenomic studies can provide insights into the complex interactions between this compound and the surrounding microbial population, helping to elucidate its role in maintaining a healthy microbial balance. uchicago.edu
Q & A
Q. How is Bacteriocin L-1077 classified among bacteriocins, and what bioinformatics tools are used to validate its structural features?
this compound is classified under Class VI bacteriocins based on its conserved N-terminal motif and target specificity. Bioinformatics tools like BLAST for sequence homology, Clustal Omega for multiple sequence alignment, and Phyre2 for protein structure prediction are critical for validating its classification. Comparative analysis with Class VI members (e.g., Acidocin A) reveals conserved cysteine residues critical for stability .
Q. What standardized assays are used to determine the antimicrobial spectrum of this compound?
The agar well diffusion assay and minimum inhibitory concentration (MIC) testing are standard methods. For quantitative analysis, time-kill kinetics (e.g., measuring colony-forming units over 24 hours) and spectrophotometric growth curves (OD₆₀₀) are employed. Target pathogens like multi-drug resistant Enterococcus are prioritized, with validation via clinical isolates .
Q. Which in vitro models are appropriate for assessing this compound’s efficacy against bacterial biofilms?
Microtiter plate biofilm assays (crystal violet staining) and confocal laser scanning microscopy (with LIVE/DEAD BacLight staining) are recommended. Include controls for biofilm disruption, such as DNase I or dispersin B , to differentiate bacteriocin-specific effects .
Q. How can researchers ensure purity and activity during this compound purification?
Use ammonium sulfate precipitation followed by cation-exchange chromatography (e.g., SP Sepharose) and reverse-phase HPLC . Validate purity via SDS-PAGE (≥95% single band) and activity via spot-on-lawn assays against sensitive strains like Listeria monocytogenes .
Advanced Research Questions
Q. What experimental challenges arise in crystallizing this compound for structural studies, and how can they be mitigated?
Challenges include low solubility in aqueous buffers and flexibility of the peptide backbone. Strategies:
Q. How should researchers address discrepancies in reported efficacy of this compound across studies?
Conduct meta-analysis with strict inclusion criteria (e.g., standardized MIC protocols, identical bacterial strains). Variables to control:
- pH sensitivity (test activity across pH 4.0–7.5).
- Bacterial growth phase (exponential vs. stationary phase).
- Resistance gene expression (qPCR for bacteriocin immunity genes like lciA). Use mixed-effects models to account for inter-study variability .
Q. What methodologies are effective for studying the evolution of resistance to this compound in target pathogens?
- Serial passage experiments : Expose bacteria (e.g., Enterococcus faecalis) to sub-inhibitory concentrations for 30+ generations.
- Whole-genome sequencing of resistant mutants to identify SNPs in membrane transporters (e.g., mprF) or cell wall synthesis genes.
- Fitness cost assays : Compare growth rates of resistant vs. wild-type strains in bacteriocin-free media .
Q. How can synergistic interactions between this compound and conventional antibiotics be systematically evaluated?
Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For example:
- Combine with β-lactams (e.g., ampicillin) targeting cell wall synthesis.
- Analyze synergy via Bliss independence or Loewe additivity models . Validate membrane permeabilization using propidium iodide uptake assays .
Methodological Guidelines
- Data Presentation : Follow Beilstein Journal standards:
- Tabulate MIC values with 95% confidence intervals and p-values from ANOVA.
- Include raw growth curve data in supplementary files, formatted as .csv for reproducibility .
- Statistical Analysis : Use GraphPad Prism or R (with lme4 package for mixed models). Report effect sizes (e.g., Cohen’s d) alongside p-values .
- Ethical Replication : Deposit purified bacteriocin samples in public repositories (e.g., Addgene) and share protocols via protocols.io .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
